2-(4-Bromopyrazol-1-yl)benzonitrile
Overview
Description
2-(4-Bromopyrazol-1-yl)benzonitrile is a chemical compound characterized by a bromine atom attached to the fourth position of a pyrazole ring, which is further linked to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromopyrazol-1-yl)benzonitrile typically involves the reaction of 4-bromopyrazole with benzonitrile derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where the bromine atom in 4-bromopyrazole is replaced by a benzonitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromopyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at the bromine or cyano groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: New compounds with different functional groups.
Scientific Research Applications
2-(4-Bromopyrazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound can be used in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 2-(4-Bromopyrazol-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the cyano group play crucial roles in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
2-(4-Bromopyrazol-1-yl)benzonitrile is unique due to its specific structural features. Similar compounds include:
2-(4-Bromopyrazol-1-yl)aniline: This compound differs by having an aniline group instead of a benzonitrile group.
2-(4-Bromopyrazol-1-yl)ethanol: This compound has an ethanol group attached to the pyrazole ring.
2-(4-Bromopyrazol-1-yl)-2-methylpropanoic acid: This compound features a carboxylic acid group instead of a cyano group.
These compounds share the bromopyrazole core but differ in their functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-4-2-1-3-8(10)5-12/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLEHPSCLVUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734103 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184023-09-3 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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